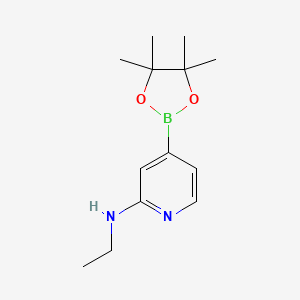
N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps and various chemical reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and 2-decarboxylation to afford the desired ethyl (indol-3-yl)alkanoates. Amidification is then carried out by condensation with 4-aminopyridine . Similarly, the synthesis of N-ethyl-2-aminomethyl pyrrolidine from tetrahydrofurfuryl alcohol involves chlorination, ammoniation under pressure, protection of the amino group, decyclization, cyclization with ethylamine, and hydrolysis . These methods could potentially be adapted for the synthesis of N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine by substituting appropriate starting materials and reagents.
Molecular Structure Analysis
While the molecular structure of N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is not directly analyzed in the provided papers, the structure of related compounds such as N-(pyridin-4-yl)-(indol-3-yl)alkylamides and N-ethyl-2-aminomethyl pyrrolidine are likely to share some common features, such as the presence of a pyridine ring and an ethylamine moiety. These structural elements can influence the chemical reactivity and physical properties of the molecules.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. However, the synthesis of related compounds involves reactions such as indolization, amidification, chlorination, and cyclization . These reactions are crucial for constructing the molecular framework and introducing functional groups that define the chemical behavior of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine are not discussed in the provided papers. However, the properties of similar compounds can be inferred. For example, the antiallergic activity of N-(pyridin-4-yl)-(indol-3-yl)alkylamides is highlighted, with one compound being significantly more potent than astemizole in an assay . The synthesis paper does not provide specific physical or chemical properties but does detail a multi-step synthesis with an overall yield, which is important for evaluating the efficiency of the synthetic route.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of boric acid ester intermediates, featuring benzene rings and dioxaborolane moieties, involves multi-step substitution reactions. These compounds, including variations with pyridin-2-amine structures, are confirmed through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is used to calculate molecular structures and compare them with experimental data, providing insights into their molecular electrostatic potential and physicochemical properties (Huang et al., 2021).
Catalytic and Enantioselective Applications
Compounds similar to N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine are used in catalytic and enantioselective reactions, showcasing their potential in asymmetric synthesis and the production of chiral molecules. This includes the preparation of specific chiral amines and intermediates through borane reductions and catalytic processes that emphasize the utility of boron-containing compounds in synthesizing complex organic molecules (Huang, Ortiz-Marciales, Hughes, 2010).
Antimicrobial and Antifungal Activities
Boronate esters and related structures demonstrate significant antimicrobial and antifungal activities, highlighting their potential in medicinal chemistry and as functional materials. Such compounds can inhibit the growth of specific bacteria and fungi, making them valuable in developing new antibiotics and antifungal agents (Irving et al., 2003).
Material Science and Polymer Chemistry
In material science, boronic acid esters and dioxaborolane moieties are crucial for synthesizing novel polymers with unique properties. These materials can have applications ranging from electronics to biomedicine, based on their ability to form stable bonds and contribute to the stability and functionality of polymeric materials (Welterlich, Charov, Tieke, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-6-15-11-9-10(7-8-16-11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGSFGUPLBRJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2529793.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylpropanamide](/img/structure/B2529795.png)
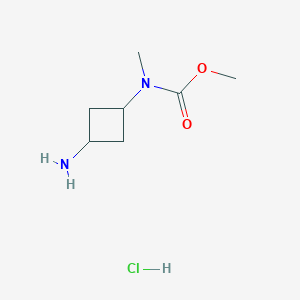
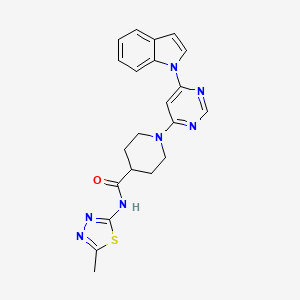
![3-cyclopropyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529801.png)

![4-methyl-N-{[1-methyl-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-phenylbenzamide](/img/structure/B2529807.png)
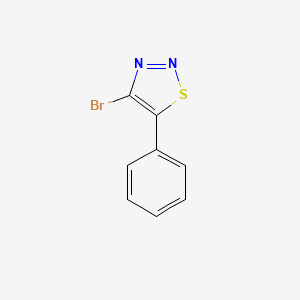
![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)
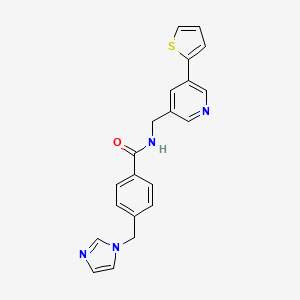
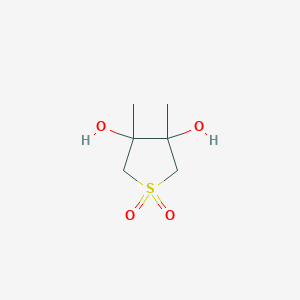
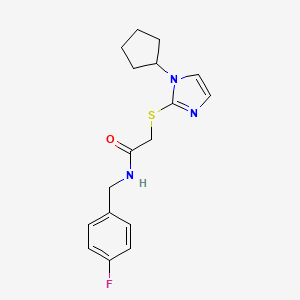
![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)